molecular formula C30H24N2 B14122606 N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine

N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine

Cat. No.: B14122606
M. Wt: 412.5 g/mol
InChI Key: NDDCSMOWKDJQNM-UHFFFAOYSA-N
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Description

N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of two biphenyl groups attached to a benzene-1,2-diamine core

Preparation Methods

The synthesis of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine typically involves the following steps:

    Nitration of Biphenyl: The initial step involves the nitration of biphenyl to form nitrobiphenyl.

    Reduction of Nitrobiphenyl: The nitrobiphenyl is then reduced to form aminobiphenyl.

    Coupling Reaction: The aminobiphenyl is coupled with benzene-1,2-diamine under specific reaction conditions to form the target compound.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .

Comparison with Similar Compounds

N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine can be compared with other similar compounds, such as:

    N1,N2-Dibenzylideneethane-1,2-diamine: This compound has a similar diamine core but with different substituents, leading to distinct chemical and physical properties.

    N1,N2-Dimethylbenzene-1,2-diamine: Another diamine with methyl groups instead of biphenyl groups, resulting in different reactivity and applications.

The uniqueness of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine lies in its biphenyl substituents, which impart specific structural and functional characteristics .

Properties

Molecular Formula

C30H24N2

Molecular Weight

412.5 g/mol

IUPAC Name

1-N,2-N-bis(2-phenylphenyl)benzene-1,2-diamine

InChI

InChI=1S/C30H24N2/c1-3-13-23(14-4-1)25-17-7-9-19-27(25)31-29-21-11-12-22-30(29)32-28-20-10-8-18-26(28)24-15-5-2-6-16-24/h1-22,31-32H

InChI Key

NDDCSMOWKDJQNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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